5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazole ring, an ethyl group, and a phenylethyl carbamoyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Phenylethyl Carbamoyl Moiety: The phenylethyl carbamoyl group can be introduced by reacting the intermediate compound with phenylethyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ethyl group but different functional groups and applications.
Fluorine Compounds: Compounds with diverse chemical properties and applications.
Uniqueness
5-Ethyl-N-{3-[(1-phenylethyl)carbamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its thiadiazole ring and phenylethyl carbamoyl moiety set it apart from other compounds, providing unique opportunities for research and application in various fields.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-ethyl-N-[3-(1-phenylethylcarbamoyl)phenyl]-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-3-17-23-24-20(27-17)19(26)22-16-11-7-10-15(12-16)18(25)21-13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
HTMIPTQOJRJJGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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